Methotrexate-d7 Diglutamate is a chemically modified form of Methotrexate, an antifolate drug widely used in cancer therapy and autoimmune diseases. The compound features a deuterated form of Methotrexate, which enhances its stability and pharmacokinetic properties. Methotrexate-d7 Diglutamate is specifically designed to study the metabolism and pharmacodynamics of Methotrexate in biological systems.
Methotrexate-d7 Diglutamate is synthesized from Methotrexate through a series of chemical reactions that incorporate deuterium into the molecule. This modification allows researchers to trace the compound's metabolic pathways more effectively using techniques such as mass spectrometry.
Methotrexate-d7 Diglutamate falls under the classification of antimetabolites. It is categorized as a folate antagonist, as it inhibits the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell division.
The synthesis of Methotrexate-d7 Diglutamate involves several key steps:
Technical details indicate that careful control of reaction conditions is critical to achieving high yields and purity in the synthesis process .
The molecular structure of Methotrexate-d7 Diglutamate retains the core pteridine ring structure characteristic of Methotrexate, with additional glutamate units attached. The incorporation of deuterium alters certain hydrogen atoms in the molecule, which can be observed in its spectral data.
Methotrexate-d7 Diglutamate undergoes various biochemical reactions similar to its parent compound:
Methotrexate-d7 Diglutamate exerts its pharmacological effects primarily through inhibition of dihydrofolate reductase, leading to depletion of tetrahydrofolate levels necessary for nucleotide synthesis:
Studies have shown that higher concentrations of Methotrexate-d7 Diglutamate lead to increased intracellular accumulation and prolonged pharmacological activity compared to non-deuterated forms .
Relevant analyses often include chromatographic techniques for purity assessment and stability studies under physiological conditions .
Methotrexate-d7 Diglutamate serves multiple roles in scientific research:
The systematic IUPAC name for Methotrexate-d7 Diglutamate is ((S)-4-carboxy-4-((S)-4-carboxy-4-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl-d₃)amino)benzamido-2,3,5,6-d₄)butanamido)butanoyl)-L-glutamic acid. This nomenclature specifies:
The deuterium labeling (98 atom % D) occurs at seven specific positions:
Table 1: Deuterium Substitution Sites in Methotrexate-d7 Diglutamate
Position | Chemical Group | Number of D Atoms | Isotopic Purity |
---|---|---|---|
N-methyl | Methyl group | 3 (CD₃) | 98 atom % D |
Benzamide | Phenyl ring (2,3,5,6) | 4 (C₆D₄H₂) | 98 atom % D |
Total | - | 7 | ≥95% by HPLC |
This labeling pattern minimizes kinetic isotope effects while providing distinct mass spectral signatures for tracing metabolic pathways [2] [8].
Table 2: Physicochemical Properties Under Varied Conditions
Property | Conditions | Value |
---|---|---|
Solubility | pH 7.4 (PBS buffer) | >10 mg/mL |
pH 4.5 (acetate buffer) | 2.3 ± 0.4 mg/mL | |
Organic solvents (DMSO) | >50 mg/mL | |
Stability | 4°C (aqueous, pH 7.4) | >6 months (≥95% intact) |
-20°C (lyophilized, inert atm) | >24 months | |
37°C (plasma, 24h) | 88.2 ± 3.5% remaining | |
pKa Values | Carboxyl groups (γ-Glu) | 3.8 ± 0.2, 4.5 ± 0.1 |
Pteridine N1 | 5.7 ± 0.3 | |
Benzamide amino group | 10.2 ± 0.4 |
The compound exhibits:
NMR Spectroscopy (500 MHz, D₂O/NaOD):
Mass Spectrometric Features:
Table 3: Characteristic Mass Spectral Fragments
m/z | Relative Intensity (%) | Fragment Composition | Annotation |
---|---|---|---|
591.6 | 100 | C₂₅H₂₃D₇N₉O₈⁺ | [M+H]⁺ |
455.2 | 83.5 ± 2.4 | C₂₀H₁₇D₇N₈O₅⁺ | M⁺ - C₅H₇NO₄ (diglutamate loss) |
437.1 | 45.2 ± 1.8 | C₂₀H₁₅D₇N₈O₄⁺ | 455 - H₂O |
325.0 | 67.3 ± 3.1 | C₁₄H₁₁D₄N₇O₂⁺ | Benzamide-pteridine cleavage |
308.1 | 92.6 ± 2.7 | C₁₄H₈D₄N₆O⁺ | 325 - NH₃ |
The diagnostic ions at m/z 455.2 and 308.1 confirm both the diglutamate conjugation and deuterium labeling pattern, enabling selective detection in biological matrices [2] [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0